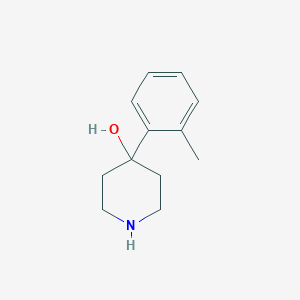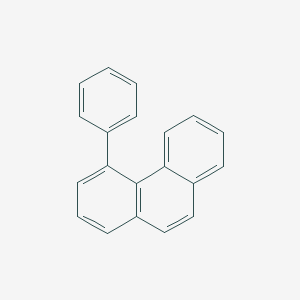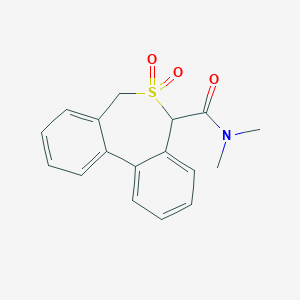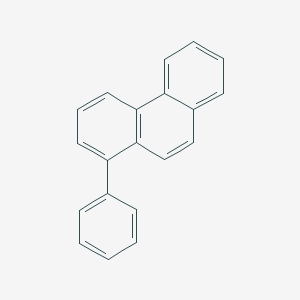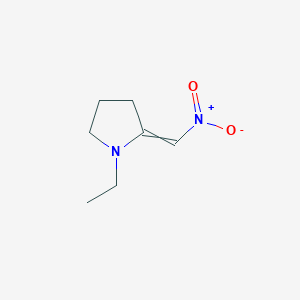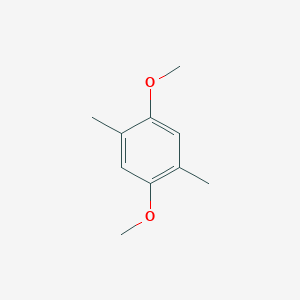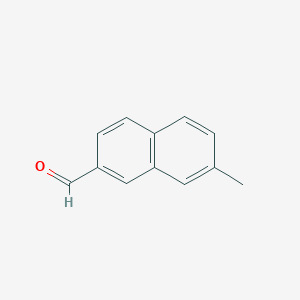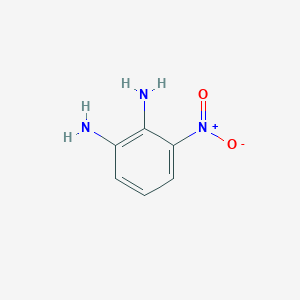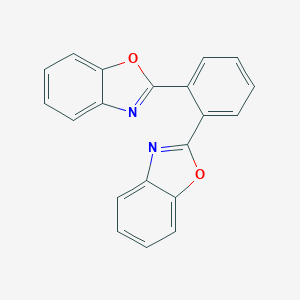
BENZOXAZOLE, 2,2'-o-PHENYLENEBIS-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole, 2,2'-o-phenylenebis- is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is composed of a benzene ring fused with an oxazole ring, which gives it its distinctive properties. In
Applications De Recherche Scientifique
Benzoxazole, 2,2'-o-phenylenebis- has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions. It has also been studied for its potential use as an antioxidant, anti-tumor agent, and as a component in organic electronic devices. Furthermore, it has been used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
Benzoxazole, 2,2'-o-phenylenebis- acts as a fluorescent probe by binding to metal ions such as zinc and copper. This binding results in a change in the fluorescence intensity, which can be measured and used to detect the presence of these metal ions. In terms of its potential use as an anti-tumor agent, benzoxazole, 2,2'-o-phenylenebis- has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Benzoxazole, 2,2'-o-phenylenebis- has been shown to have antioxidant properties, which can help protect cells from oxidative stress. It has also been studied for its potential effects on the central nervous system, as it has been shown to have neuroprotective properties. Additionally, it has been shown to have anti-inflammatory effects, which can help reduce inflammation in various parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using benzoxazole, 2,2'-o-phenylenebis- in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of metal ions. Additionally, its unique structure and potential applications make it an interesting compound to study. However, one limitation of using benzoxazole, 2,2'-o-phenylenebis- is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving benzoxazole, 2,2'-o-phenylenebis-. One area of interest is its potential use as an anti-tumor agent, as more research is needed to fully understand its mechanism of action and potential efficacy. Additionally, its potential use in organic electronic devices and as a component in pharmaceuticals and agrochemicals warrants further investigation. Finally, more research is needed to fully understand its effects on the central nervous system and its potential as a neuroprotective agent.
Méthodes De Synthèse
Benzoxazole, 2,2'-o-phenylenebis- can be synthesized using various methods, including the reaction of ortho-phenylenediamine with formic acid and acetic anhydride. Another commonly used method involves the reaction of ortho-aminophenol with phthalic anhydride in the presence of a catalyst such as zinc chloride. These methods result in the formation of benzoxazole, which can be purified through recrystallization or column chromatography.
Propriétés
Numéro CAS |
2442-21-9 |
|---|---|
Nom du produit |
BENZOXAZOLE, 2,2'-o-PHENYLENEBIS- |
Formule moléculaire |
C20H12N2O2 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
2-[2-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H12N2O2/c1-2-8-14(20-22-16-10-4-6-12-18(16)24-20)13(7-1)19-21-15-9-3-5-11-17(15)23-19/h1-12H |
Clé InChI |
ASDNIIDZSQLDMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |
Autres numéros CAS |
2442-21-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



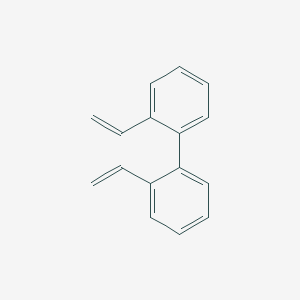
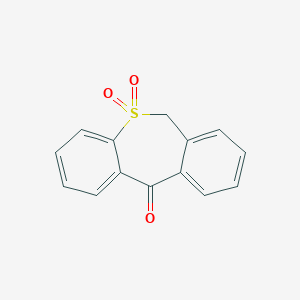
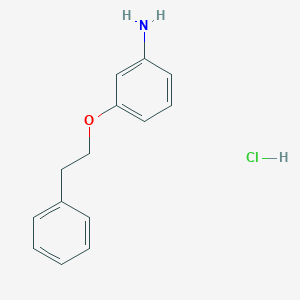
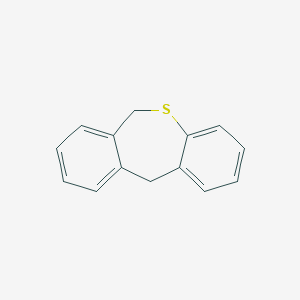
![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)
